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Compound of Interest

Compound Name: 3-Bromopiperidin-2-one

Cat. No.: B1266126 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Target Compound: 3-Bromopiperidin-2-one

Status: A comprehensive search of crystallographic databases and scientific literature did not

yield a publicly available crystal structure for 3-Bromopiperidin-2-one.

Alternative Compound for Analysis: To fulfill the core requirements of this technical guide, we

present a detailed crystal structure analysis of a closely related and structurally determined

compound: (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. This substituted piperidine

serves as an excellent case study for the methodologies and data presentation relevant to the

crystallographic analysis of piperidine-containing compounds.

Introduction to the Crystal Structure of (4-
chlorophenyl)(4-methylpiperidin-1-yl)methanone
The crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals key

conformational features of the substituted piperidine ring. In the crystalline state, the

methylpiperidine ring adopts a stable chair conformation.[1] The mean plane of this twisted

piperidine ring forms a dihedral angle of 39.89 (7)° with the plane of the benzene ring.[1] The

molecular packing is stabilized by weak C—H⋯O interactions, which link the molecules into

infinite chains along the a-axis.[1] Further stabilization is achieved through H⋯H interatomic
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interactions and weak dispersive forces, contributing to the formation of a supramolecular

network.[1]

Crystallographic Data
The following table summarizes the key crystallographic data for (4-chlorophenyl)(4-

methylpiperidin-1-yl)methanone.
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Parameter Value

Empirical Formula C₁₃H₁₆ClNO

Formula Weight 237.72

Crystal System Triclinic

Space Group P-1

a (Å) 6.0123 (4)

b (Å) 8.3241 (6)

c (Å) 12.8953 (9)

α (°) 85.192 (5)

β (°) 82.028 (5)

γ (°) 84.149 (5)

Volume (Å³) 631.39 (8)

Z 2

Density (calculated) (Mg/m³) 1.251

Absorption Coefficient (mm⁻¹) 0.29

F(000) 252

Theta range for data collection (°) 2.4 to 25.5

Reflections collected 5678

Independent reflections 2345

Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.123

R indices (all data) R1 = 0.054, wR2 = 0.130

Experimental Protocols
Synthesis and Crystallization
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The synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is not detailed in the

provided search results. However, a general approach would involve the acylation of 4-

methylpiperidine with 4-chlorobenzoyl chloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement
The crystallographic data presented were obtained through single-crystal X-ray diffraction. A

standard experimental workflow for such an analysis is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction
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Experimental Workflow for Crystal Structure Determination

Sample Preparation Data Collection

Structure Solution and Refinement

Final Output

Synthesis of
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

Crystallization

Crystal Selection and Mounting

Single-Crystal X-ray Diffractometer

X-ray Source
(e.g., Mo Kα)

Diffraction Data Collection

Data Reduction and
Integration

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Full-Matrix Least-Squares)

Structure Validation

Crystallographic Information File (CIF) Data Tables Molecular Diagrams (e.g., ORTEP)

Click to download full resolution via product page

A generalized workflow for determining a crystal structure.
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Signaling Pathways and Logical Relationships
The provided search results do not contain information regarding any signaling pathways

associated with (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Therefore, a diagram for

signaling pathways is not applicable in this context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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